N-(3-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide
Description
N-(3-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C13H20N2O3S |
|---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-(3-tert-butyl-5-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)10-7-14-8-11(18-9-5-6-9)12(10)15-19(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
IGQUQUYPNJEUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Tert-butyl and Cyclopropoxy Groups: These groups are introduced through alkylation reactions using tert-butyl and cyclopropyl halides.
Attachment of the Methanesulfonamide Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N-(3-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide: This compound has a similar structure but with the cyclopropoxy group attached at a different position on the pyridine ring.
N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a similar sulfonamide group but different overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
